methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Description
Methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a fluorinated benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with two fluorine atoms (at positions 7 and 3ʹ), a methyl ester group at position 2, and a sulfone moiety (1,1-dioxide).
Properties
IUPAC Name |
methyl 7-fluoro-4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO4S/c1-23-16(20)15-9-19(12-4-2-3-10(17)7-12)13-6-5-11(18)8-14(13)24(15,21)22/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTRNEFKFMUHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps:
Formation of the Benzothiazine Core: The initial step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazine ring.
Fluorination: Introduction of fluorine atoms at specific positions on the benzothiazine ring is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for each step, ensuring precise control over reaction conditions to maximize yield and purity.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability, reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA; typically conducted in an organic solvent like dichloromethane at low temperatures.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorinated positions.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C13H10F2N2O4S
- Molecular Weight : 314.29 g/mol
- IUPAC Name : Methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Pharmacological Applications
- Anticancer Activity : Research indicates that derivatives of benzothiazine compounds exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast (MCF-7) and colorectal carcinoma (HCT-116) cells . The presence of the thiazine ring is crucial for enhancing cytotoxic activity.
- Antimicrobial Properties : Compounds related to methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate have demonstrated antifungal activity against pathogens such as Fusarium oxysporum. The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazine core can lead to increased efficacy against various fungal strains .
- Neurological Applications : Benzothiazine derivatives have been explored for their potential as tranquilizers and in the management of psychotic disorders. The structural features of these compounds allow them to interact with neurotransmitter systems, making them candidates for further investigation in neuropharmacology .
Synthesis and Development
The synthesis of methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate involves multi-step organic reactions. These processes typically include:
- Formation of the benzothiazine core through cyclization reactions.
- Introduction of fluorinated phenyl groups which enhance biological activity.
- Modifications to functional groups to optimize pharmacokinetic properties .
Case Study 1: Anticancer Activity
A study evaluated a series of benzothiazine derivatives for their anticancer effects. Among them, methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate showed promising results with an IC50 value comparable to established chemotherapeutic agents. This suggests that further development could yield effective cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antifungal activity, derivatives were tested against Fusarium oxysporum. The results indicated that specific modifications to the benzothiazine structure significantly enhanced antifungal potency, highlighting the potential for developing new antifungal agents based on this scaffold .
Mechanism of Action
The mechanism by which methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit enzymes involved in inflammatory pathways.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or neurotransmission, depending on its specific interactions with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide and its analogs, derived from available evidence:
Key Findings:
Substituent Effects on Physicochemical Properties: The methoxy-substituted analog (C₁₇H₁₄FNO₅S, ) exhibits increased molecular weight and lipophilicity compared to the target compound’s 3-fluorophenyl group. Methoxy groups may enhance metabolic stability but reduce solubility. The cyano-substituted analog (C₁₇H₁₂N₂O₄S, ) lacks fluorine but incorporates a strongly electron-withdrawing cyano group, which could modulate reactivity in nucleophilic or electrophilic environments.
Structural Implications for Bioactivity: Fluorine atoms in the target compound (7-F, 3ʹ-F) likely enhance metabolic stability and influence dipole interactions in protein binding pockets compared to non-fluorinated analogs .
The target compound’s fluorinated phenyl group may offer a balance between synthetic feasibility and bioactivity, as fluorine is often incorporated to optimize pharmacokinetics .
Biological Activity
Methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound belonging to the benzothiazine family, characterized by its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H14F2N2O3S
- Molecular Weight : 357.37 g/mol
The structure includes a benzothiazine core with fluorine substituents that enhance its reactivity and biological interactions.
This compound exhibits various biological activities through its interaction with specific molecular targets:
- Enzyme Inhibition : It has been studied for its inhibitory effects on aldose reductase (ALR2), an enzyme implicated in diabetic complications. Research indicates that derivatives of benzothiazine can exhibit IC50 values ranging from 0.11 μM to 10.42 μM against ALR2, suggesting significant potency in this area .
- Anticancer Activity : The compound has shown potential antiproliferative effects in various cancer cell lines. Fluorinated benzothiazoles, similar to this compound, have demonstrated the ability to induce cell death without a biphasic dose-response relationship . This characteristic is crucial for developing effective chemotherapeutic agents.
Antimicrobial Properties
Studies indicate that this compound exhibits antimicrobial properties. The exact mechanism involves disrupting microbial cell functions through enzyme inhibition or interaction with cellular components.
Anti-inflammatory Effects
Research has highlighted its potential as an anti-inflammatory agent. The compound interacts with various pathways involved in inflammation, modulating the release of pro-inflammatory cytokines.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, a comparison with other benzothiazine derivatives is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 6-fluoro-4-(4-fluoro-2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate | Contains two fluorine atoms | Studied for similar biological activities |
| Tert-butyl 4-(4-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate | Features a tert-butyl group | Used in similar therapeutic contexts |
| (3R)-3-cyclopentyl-6-methyl-7-[(4-methylpiperazin-1-yl)sulfonyl]-3,4-dihydro-2H-1,2-benzothiazine 1,1-dioxide | Contains a piperazine moiety | Investigated for neuropharmacological effects |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis and Characterization : The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key reactions include cyclization and electrophilic fluorination.
- Biological Evaluation : In vitro studies have demonstrated its efficacy against various cancer cell lines and its potential as an ALR2 inhibitor .
- Structure–Activity Relationship (SAR) : Research indicates that modifications to the benzothiazine core can significantly influence biological activity. For instance, variations in substituent groups can enhance binding affinity to target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
